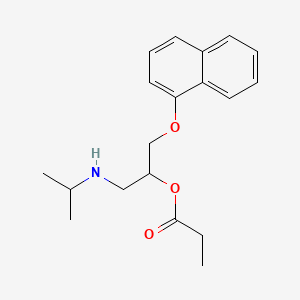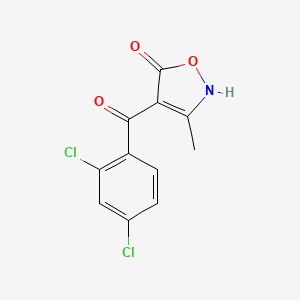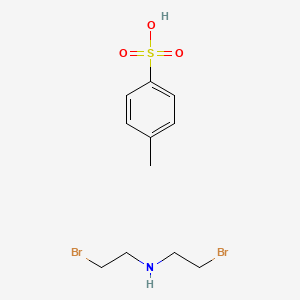
2-bromo-N-(2-bromoethyl)ethanamine;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2-bromoethyl)ethanamine;4-methylbenzenesulfonic acid is a compound that combines a brominated ethanamine with a sulfonic acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-bromoethyl)ethanamine typically involves the bromination of diethanolamine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out under controlled conditions to ensure the selective bromination of the ethanamine moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-N-(2-bromoethyl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Elimination: Ethanolic potassium hydroxide (KOH) is often used for elimination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with KCN can yield nitriles, while elimination reactions can produce alkenes .
Applications De Recherche Scientifique
2-bromo-N-(2-bromoethyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-bromo-N-(2-bromoethyl)ethanamine involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the ethanamine moiety can interact with nucleophiles. These interactions can lead to the formation of new chemical bonds and the alteration of molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethanolamine: A precursor in the synthesis of 2-bromo-N-(2-bromoethyl)ethanamine.
Ethanamine, 2-phenoxy-N-(2-phenoxyethyl)-: Another brominated ethanamine derivative.
2,2’-(acetylimino)diethyl diacetate: A related compound with different functional groups.
Uniqueness
2-bromo-N-(2-bromoethyl)ethanamine is unique due to its combination of brominated ethanamine and sulfonic acid moieties. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
111992-96-2 |
|---|---|
Formule moléculaire |
C11H17Br2NO3S |
Poids moléculaire |
403.13 g/mol |
Nom IUPAC |
2-bromo-N-(2-bromoethyl)ethanamine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C4H9Br2N/c1-6-2-4-7(5-3-6)11(8,9)10;5-1-3-7-4-2-6/h2-5H,1H3,(H,8,9,10);7H,1-4H2 |
Clé InChI |
RRFXSUWLFAORCY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C(CBr)NCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
![4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate](/img/structure/B14314427.png)
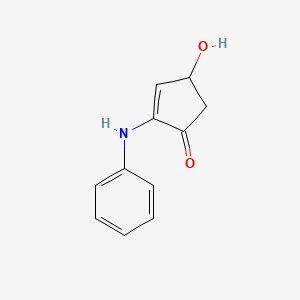
![5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14314441.png)
![Dibenzyl[bis(phenylethynyl)]stannane](/img/structure/B14314442.png)

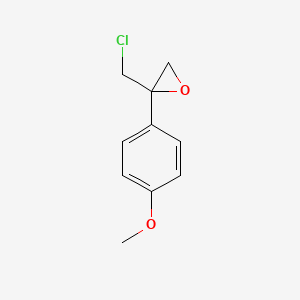
![Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate](/img/structure/B14314458.png)
![2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid](/img/structure/B14314462.png)
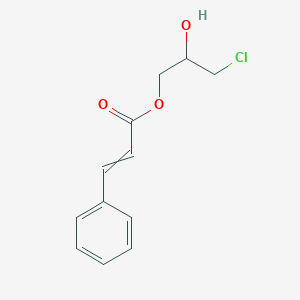
![Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)-](/img/structure/B14314484.png)
